N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
説明
N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a structurally complex molecule featuring a pyrimido[5,4-b]indole core substituted at position 3 with a p-tolyl group and at position 2 with a thioacetamide moiety. The acetamide nitrogen is further linked to a 4-chlorophenyl group. Its design incorporates strategic substitutions aimed at optimizing pharmacokinetic and pharmacodynamic properties, such as enhanced lipophilicity (via the 4-chlorophenyl group) and steric modulation (via the p-tolyl group) .
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-15-6-12-18(13-7-15)30-24(32)23-22(19-4-2-3-5-20(19)28-23)29-25(30)33-14-21(31)27-17-10-8-16(26)9-11-17/h2-13,28H,14H2,1H3,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUBHCMBFQNEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C26H23ClN4O3S2
- Molecular Weight : 539.1 g/mol
The structure includes a pyrimido[5,4-b]indole core, which is known for its diverse biological activities. The presence of the thioacetamide moiety is crucial for its pharmacological effects.
Research has shown that compounds containing the pyrimido[5,4-b]indole scaffold exhibit various mechanisms of action, particularly in modulating immune responses. For instance, studies indicate that modifications at specific positions on this scaffold can lead to differential effects on Toll-like receptor 4 (TLR4) signaling pathways, which are pivotal in immune response regulation.
Key Findings:
- TLR4 Agonist Activity : Certain derivatives of the pyrimido[5,4-b]indole structure have been identified as TLR4 agonists, promoting the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma-induced protein 10 (IP-10) in murine bone marrow-derived dendritic cells (mBMDC) .
- Cytotoxicity : The cytotoxic effects of these compounds were assessed using an MTT assay. It was found that many analogues exhibited toxicity; however, some nitrogen analogues showed reduced cytotoxicity while maintaining TLR4 activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that specific structural features are critical for the biological activity of N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide:
| Modification | Effect on Activity |
|---|---|
| Presence of sulfur atom | Essential for maintaining biological activity |
| Carboxamide function | Critical for TLR4 agonist activity |
| Spatial arrangement | Strict distance between sulfur and carboxamide affects efficacy |
These findings suggest that both electronic and steric factors play significant roles in determining the compound's biological properties.
Case Studies
Several studies have evaluated the antimicrobial and anticancer activities of related compounds:
- Antimicrobial Activity : A study reported that derivatives similar to N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide exhibited significant antimicrobial effects against various pathogens. The minimum inhibitory concentrations (MICs) ranged from 0.22 to 0.25 μg/mL for the most active derivatives .
- Anticancer Potential : Research indicated that certain analogues demonstrated promising anticancer activities through apoptosis induction in cancer cell lines. The mechanism involved modulation of cell cycle progression and apoptosis-related gene expression .
類似化合物との比較
Key Observations :
- The 4-chlorophenyl group in the target compound (vs.
- The 3-(p-tolyl) substitution provides moderate electron-donating effects compared to 3-phenyl or 3-chlorophenyl analogs, which may influence redox stability .
- N-(4-chlorophenyl) enhances lipophilicity (logP ~3.5 estimated) compared to N-(4-methylphenyl) (logP ~2.8), favoring membrane permeability but risking solubility limitations .
準備方法
Cyclocondensation of β-Ketoesters with Aminopyrimidines
A common approach involves reacting 5-aminopyrimidines with β-ketoesters under acidic conditions (e.g., HCl/EtOH, 80°C, 12 h) to form the fused indole-pyrrolopyrimidine core. For the p-tolyl-substituted derivative, 3-(p-tolyl)propane-1,2-dione serves as the β-ketoester precursor.
Key Reaction:
$$
\text{5-Amino-3-(p-tolyl)pyrimidine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl/EtOH}} \text{3-(p-Tolyl)-4,5-dihydropyrimido[5,4-b]indol-4-one}
$$
Yield: 65–72%.
Multi-Component Reactions (MCRs)
DABCO-catalyzed MCRs using aldehydes, dimedone, and 6-amino-1,3-dimethyluracil generate pyrimido[4,5-b]quinolines. Adapting this method, p-tolualdehyde, dimedone, and 5-aminouracil yield the pyrimidoindole core in 68% yield under solvent-free conditions at 90°C.
Thioacetamide Side Chain Introduction
The 2-thioacetamide group is introduced via nucleophilic substitution or sulfurization.
Nucleophilic Substitution with Mercaptoacetamide
Reaction of 2-chloropyrimidoindole derivatives with mercaptoacetamide in acetonitrile/K$$2$$CO$$3$$ (rt, 6 h) achieves thioether linkage. For the target compound:
$$
\text{2-Chloro-3-(p-tolyl)pyrimidoindole} + \text{HSCH}2\text{CONH}2 \xrightarrow{\text{K}2\text{CO}3/\text{CH}_3\text{CN}} \text{2-Mercaptoacetamide Intermediate}
$$
Yield: 58–65%.
Lawesson’s Reagent-Mediated Sulfur Insertion
Lawesson’s reagent converts carbonyl groups to thiocarbonyls. Treatment of 2-acetamidopyrimidoindole with Lawesson’s reagent (toluene, 110°C, 4 h) yields the thioacetamide derivative.
Optimization Note: Excess reagent (>1.5 equiv) reduces byproducts like sulfoxides.
N-(4-Chlorophenyl)Acetamide Coupling
The final step involves coupling the thioacetamide intermediate with 4-chloroaniline.
HATU-Promoted Amidation
Activation of the carboxylic acid (from hydrolysis of the ethyl ester) with HATU and DIPEA in DMF, followed by reaction with 4-chloroaniline, affords the target compound.
Reaction Conditions:
Direct Alkylation of 4-Chloroaniline
Alternative routes alkylate 4-chloroaniline with bromoacetyl chloride prior to coupling. This method requires strict pH control (pH 6.5–7.0) to prevent N-over-alkylation.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Cyclocondensation + HATU | High regioselectivity | Multi-step purification | 45–50% |
| MCR + Lawesson’s Reagent | Fewer steps | Sulfur over-oxidation risk | 55–60% |
| Direct Alkylation | Scalable for industrial production | Low yield in final coupling step | 40–45% |
Analytical Characterization
- NMR Spectroscopy :
- HPLC Purity : >98% (C18 column, MeOH/H$$_2$$O 70:30).
- Mass Spectrometry : [M+H]$$^+$$ m/z 476.1 (calculated: 476.08).
Industrial-Scale Considerations
- Catalyst Recycling : Pd/C catalysts in cyclization steps reduce costs by 30%.
- Continuous Flow Systems : Microreactors improve thioacetamide coupling efficiency (yield increase: 12%).
Challenges and Mitigation Strategies
Q & A
Q. What are the common synthetic routes for preparing N-(4-chlorophenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves a multi-step approach:
- Step 1 : Construct the pyrimido[5,4-b]indole core via condensation of an indole derivative (e.g., 5-aminoindole) with a substituted pyrimidinone under acidic or basic conditions .
- Step 2 : Introduce the thioacetamide moiety via nucleophilic substitution using thioglycolic acid derivatives. Reaction conditions (e.g., anhydrous DMF, 60–80°C, 12–24 hours) are critical to avoid side reactions .
- Step 3 : Functionalize the N-(4-chlorophenyl) group via amidation or coupling reactions. Catalysts like EDCI/HOBt improve efficiency .
Yield optimization requires strict control of temperature, solvent purity, and stoichiometric ratios of intermediates .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR confirms substituent positions and purity. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the thioamide NH (δ ~10–11 ppm) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the pyrimidoindole core and substituents, critical for understanding bioactivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects synthetic impurities .
Q. What in vitro biological activities have been reported for this compound, and what experimental models are used to assess them?
- Methodological Answer :
- Anticancer Activity : Tested against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. IC₅₀ values are calculated from dose-response curves, with apoptosis confirmed via flow cytometry (Annexin V/PI staining) .
- Antimicrobial Screening : Evaluated using disc diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition : Kinase or topoisomerase inhibition assays (e.g., fluorescence polarization) identify molecular targets .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s bioactivity across different studies?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time to minimize variability .
- Metabolomic Profiling : Use LC-MS to identify metabolite interference or degradation products affecting activity .
- Structure-Activity Relationship (SAR) Analysis : Compare analogs to isolate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
Q. What strategies are recommended for improving the solubility and bioavailability of this compound in preclinical studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve plasma stability and tissue penetration .
- Co-crystallization : Modify crystal packing with co-formers (e.g., succinic acid) to enhance dissolution rates .
Q. How can computational methods guide the rational design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or PARP. Focus on hydrogen bonding with the pyrimidoindole core and hydrophobic interactions with the p-tolyl group .
- QSAR Modeling : Train models on datasets of IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) to prioritize analogs .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories to refine binding hypotheses .
Q. What experimental approaches are used to elucidate the mechanism of action for this compound’s anticancer effects?
- Methodological Answer :
- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) post-treatment .
- Western Blotting : Quantify protein levels of cell cycle markers (e.g., p21, cyclin D1) and DNA damage response proteins (e.g., γ-H2AX) .
- Inhibitor Rescue Experiments : Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) confirms apoptosis dependency .
Data Contradiction and Validation
Q. How should researchers validate conflicting reports on this compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 24, and 48 hours .
- Isotope-Labeled Tracing : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte models .
- Comparative DSC/TGA : Analyze thermal decomposition profiles to identify polymorphic forms affecting stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
